2-Amino-3-hydroxy-3-(thiophen-3-yl)propanoic acid
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Overview
Description
2-Amino-3-hydroxy-3-(thiophen-3-yl)propanoic acid is an organic compound that belongs to the class of amino acids It contains a thiophene ring, which is a five-membered ring with one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-hydroxy-3-(thiophen-3-yl)propanoic acid can be achieved through several methods. One common approach involves the reduction of 3-(heteroaryl)-2-(hydroxyimino)propanoic acids using zinc dust and formic acid in the presence of a catalytic amount of iron dust at 60°C for 2 hours . Another method includes the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-3-hydroxy-3-(thiophen-3-yl)propanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using zinc dust and formic acid, as mentioned in the preparation methods.
Substitution: Substitution reactions can occur at the amino or hydroxyl groups, often using reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various derivatives with modified functional groups.
Scientific Research Applications
2-Amino-3-hydroxy-3-(thiophen-3-yl)propanoic acid has several applications in scientific research:
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism by which 2-Amino-3-hydroxy-3-(thiophen-3-yl)propanoic acid exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological activities . Further research is needed to elucidate the exact molecular mechanisms involved.
Comparison with Similar Compounds
2-Amino-3-hydroxy-3-(thiophen-2-yl)propanoic acid: This compound is similar in structure but has the thiophene ring attached at a different position.
3-Amino-3-(thiophen-3-yl)propanoic acid: Another similar compound with a different substitution pattern on the propanoic acid backbone.
2-Amino-3-hydroxypropanoic acid (Serine): A simpler analog without the thiophene ring, commonly found in proteins.
Uniqueness: The presence of the thiophene ring in 2-Amino-3-hydroxy-3-(thiophen-3-yl)propanoic acid imparts unique chemical and biological properties compared to its analogs. This structural feature enhances its potential for various applications, particularly in medicinal chemistry and material science.
Properties
Molecular Formula |
C7H9NO3S |
---|---|
Molecular Weight |
187.22 g/mol |
IUPAC Name |
2-amino-3-hydroxy-3-thiophen-3-ylpropanoic acid |
InChI |
InChI=1S/C7H9NO3S/c8-5(7(10)11)6(9)4-1-2-12-3-4/h1-3,5-6,9H,8H2,(H,10,11) |
InChI Key |
CCQJVWZEVPLRDV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC=C1C(C(C(=O)O)N)O |
Origin of Product |
United States |
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